molecular formula C10H17N3O2 B13015653 Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate

Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate

Cat. No.: B13015653
M. Wt: 211.26 g/mol
InChI Key: YATWNZAAFJMKBE-UHFFFAOYSA-N
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Description

Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate is a heterocyclic compound that contains an azetidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl ester and amino groups makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:

    Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring is formed through cyclization reactions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Addition of the Tert-butyl Ester: The tert-butyl ester is added using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce primary amines.

Scientific Research Applications

Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the effects of azetidine derivatives on biological systems.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-aminoazetidine-1-carboxylate
  • Tert-butyl 3-(methylamino)azetidine-1-carboxylate
  • Tert-butyl 3-oxoazetidine-1-carboxylate

Uniqueness

Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate is unique due to the presence of both the cyano and amino groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 3-[amino(cyano)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(12)4-11/h7-8H,5-6,12H2,1-3H3

InChI Key

YATWNZAAFJMKBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C#N)N

Origin of Product

United States

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